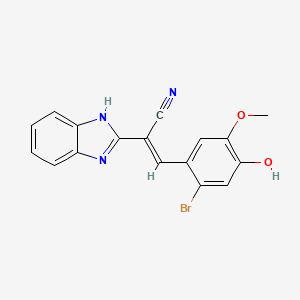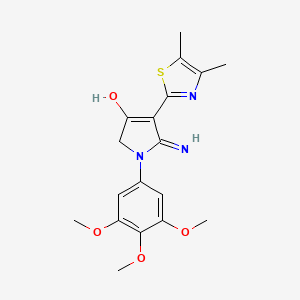![molecular formula C21H34N2O B6030866 3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6030866.png)
3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide, also known as ACPD, is a chemical compound that has been widely studied for its potential use in scientific research. ACPD belongs to the class of drugs known as NMDA receptor agonists, which are believed to have a role in learning and memory processes in the brain.
作用機序
3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide acts as an agonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By binding to the NMDA receptor, this compound enhances the activity of the receptor, leading to increased calcium influx and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory processes. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of 3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide is that it has been extensively studied and its effects on the central nervous system are well characterized. This compound is also relatively easy to synthesize, which makes it a useful tool for studying the NMDA receptor and its role in learning and memory processes. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide. One area of research is the development of more selective NMDA receptor agonists that can target specific subtypes of the receptor. Another area of research is the use of this compound and other NMDA receptor agonists in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of this compound and other NMDA receptor agonists, particularly in the context of long-term use and potential clinical applications.
合成法
The synthesis of 3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide involves the reaction of 1-adamantylamine with cyclopropylcarbonyl chloride to form 1-(1-adamantyl)-3-cyclopropylcarbonylpiperidine. This intermediate is then reacted with 3-chloropropionyl chloride to form this compound.
科学的研究の応用
3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the enhancement of long-term potentiation, which is believed to be a key mechanism underlying learning and memory processes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
3-[1-(1-adamantyl)piperidin-3-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c24-20(22-19-4-5-19)6-3-15-2-1-7-23(14-15)21-11-16-8-17(12-21)10-18(9-16)13-21/h15-19H,1-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHHAGUGMFYKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C23CC4CC(C2)CC(C4)C3)CCC(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3',4':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6030786.png)
![pyrrolidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B6030794.png)
![4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B6030796.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6030813.png)

![2,5-dimethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030828.png)
![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6030837.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B6030841.png)

![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![methyl 2-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6030874.png)